molecular formula C3H5N7O3 B14219002 3-Azido-1-methyl-1,2,4-triazole;nitric acid CAS No. 828268-62-8

3-Azido-1-methyl-1,2,4-triazole;nitric acid

Cat. No.: B14219002
CAS No.: 828268-62-8
M. Wt: 187.12 g/mol
InChI Key: TZYARPNJCOJKKQ-UHFFFAOYSA-N
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Description

3-Azido-1-methyl-1,2,4-triazole;nitric acid: is a compound that combines the azido group with a triazole ring, specifically the 1,2,4-triazole isomer. This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The azido group is known for its high reactivity, making this compound a valuable intermediate in organic synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the diazotization of 3,5-diamino-1,2,4-triazole followed by substitution with sodium azide . This reaction is usually carried out under controlled conditions to ensure the selective formation of the azido compound.

Industrial Production Methods: Industrial production of 3-Azido-1-methyl-1,2,4-triazole may involve large-scale diazotization and azidation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Scientific Research Applications

Chemistry: 3-Azido-1-methyl-1,2,4-triazole is used as an intermediate in the synthesis of various organic compounds. Its high reactivity makes it valuable in click chemistry and other synthetic methodologies .

Biology: In biological research, this compound is used to study the effects of azido groups on biological systems. It can be incorporated into biomolecules to investigate their interactions and functions .

Medicine: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery .

Industry: In the industrial sector, 3-Azido-1-methyl-1,2,4-triazole is used in the production of advanced materials and explosives.

Mechanism of Action

The mechanism of action of 3-Azido-1-methyl-1,2,4-triazole involves the reactivity of the azido group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes and receptors, to exert their effects . The specific pathways involved depend on the nature of the reaction and the target molecule.

Comparison with Similar Compounds

Uniqueness: 3-Azido-1-methyl-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the azido group in combination with the methyl group on the triazole ring makes it a versatile compound for various applications .

Properties

CAS No.

828268-62-8

Molecular Formula

C3H5N7O3

Molecular Weight

187.12 g/mol

IUPAC Name

3-azido-1-methyl-1,2,4-triazole;nitric acid

InChI

InChI=1S/C3H4N6.HNO3/c1-9-2-5-3(7-9)6-8-4;2-1(3)4/h2H,1H3;(H,2,3,4)

InChI Key

TZYARPNJCOJKKQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=N1)N=[N+]=[N-].[N+](=O)(O)[O-]

Origin of Product

United States

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